2-(3,5-Dichlorophenyl)prop-2-enoic acid is an organic compound notable for its structure, which features a dichlorophenyl group attached to a propenoic acid moiety. This compound is characterized by its potential applications in various scientific fields, particularly in medicinal chemistry and agrochemicals. The presence of chlorine atoms at the 3 and 5 positions of the phenyl ring enhances its stability and biological activity.
The compound can be synthesized through several methods, typically involving reactions with 3,5-dichlorobenzaldehyde and malonic acid. It is commercially available from chemical suppliers, reflecting its significance in research and industrial applications.
2-(3,5-Dichlorophenyl)prop-2-enoic acid falls under the category of organic compounds, specifically as an unsaturated carboxylic acid. Its classification is based on the functional groups present in its structure, which influence its reactivity and interactions in chemical processes.
The synthesis of 2-(3,5-Dichlorophenyl)prop-2-enoic acid generally involves a multi-step process:
The reaction conditions usually include a solvent like ethanol to dissolve the reactants and promote interaction. The use of continuous flow reactors in industrial settings can optimize yields and purities by maintaining consistent reaction conditions .
The molecular formula of 2-(3,5-Dichlorophenyl)prop-2-enoic acid is . Its structural representation includes:
Property | Value |
---|---|
Molecular Weight | 217.05 g/mol |
IUPAC Name | 2-(3,5-dichlorophenyl)prop-2-enoic acid |
InChI | InChI=1S/C9H6Cl2O2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-4H,1H2,(H,12,13) |
InChI Key | WIXDBWQKISURIV-UHFFFAOYSA-N |
Canonical SMILES | C=C(C1=CC(=CC(=C1)Cl)Cl)C(=O)O |
2-(3,5-Dichlorophenyl)prop-2-enoic acid can participate in several chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions. For example, oxidation reactions require careful control of temperature and pH to prevent overoxidation.
The mechanism of action for 2-(3,5-Dichlorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways relevant to its applications in pharmacology and biochemistry.
The compound exhibits typical properties associated with organic acids:
Chemical properties include reactivity towards nucleophiles due to the electrophilic nature of the double bond in the propenoic acid moiety. The presence of chlorine enhances reactivity through both inductive effects and potential participation in substitution reactions.
2-(3,5-Dichlorophenyl)prop-2-enoic acid has several scientific uses:
2-(3,5-Dichlorophenyl)prop-2-enoic acid represents a structurally distinct cinnamic acid derivative characterized by a propenoic acid chain attached to a dichlorinated aromatic system at the 3- and 5- positions (CAS 1225946-22-4, C₉H₆Cl₂O₂, MW 217.05) [6]. This compound belongs to the broader class of α,β-unsaturated carboxylic acids, where the electron-deficient alkene and carboxylic acid moiety create a multifunctional platform for chemical modification. The 3,5-dichloro substitution pattern on the phenyl ring imposes significant steric and electronic effects that influence both physicochemical properties and biological interactions. Unlike its 2,5-dichloro isomer (CAS 20595-47-5) [4], this regioisomer exhibits symmetrical halogen positioning that enhances molecular symmetry and potential for defined crystal packing, though crystallographic data remains limited in public literature. The compound's structural configuration enables diverse molecular interactions, including hydrogen bonding (carboxylic acid), halogen bonding (chlorine atoms), and hydrophobic interactions (aromatic ring), making it a compelling scaffold for pharmacological exploration, particularly in targeted protein modulation where these interactions can be optimized for affinity and selectivity.
The emergence of 2-(3,5-dichlorophenyl)prop-2-enoic acid in pharmacological research parallels developments in cinnamic acid chemistry during the late 20th century. Initial synthetic approaches mirrored classic methods for α,β-unsaturated acids, particularly Knoevenagel condensation between 3,5-dichlorobenzaldehyde and malonic acid derivatives under basic conditions . Early optimization focused on controlling stereoselectivity to favor the thermodynamically stable trans-isomer, crucial for consistent biological evaluation. The transition from traditional solvents toward green chemistry protocols marked significant evolution, with modern syntheses employing mechanochemical grinding or aqueous phase reactions to improve sustainability and yield .
Pharmacological interest emerged when screening campaigns revealed that dichlorinated cinnamates often exhibited enhanced bioactivity compared to monosubstituted or non-halogenated analogs. The electron-withdrawing chlorine atoms significantly reduce the phenyl ring's electron density, enhancing the compound's ability to participate in charge-transfer interactions with biological targets. By the early 2000s, research expanded beyond simple antimicrobial assessments (common for early heterocyclic derivatives) toward targeted therapeutic applications. The compound's structural features proved compatible with enzyme active sites accommodating aromatic systems with defined halogen positioning, particularly kinases and metabolic enzymes where chlorine atoms could occupy specific halogen-binding pockets. This period saw the derivative evaluated as a potential molecular scaffold for developing prostaglandin receptor modulators, though detailed target-specific studies remain limited in public literature [3].
Table 1: Evolution of Synthetic Approaches for 2-(3,5-Dichlorophenyl)prop-2-enoic Acid
Synthetic Era | Primary Method | Key Reagents/Conditions | Yield Range | Stereoselectivity |
---|---|---|---|---|
Traditional (1970s-1990s) | Perkin Condensation | Malonic acid, pyridine, 110°C | 70-75% | Moderate (E isomer) |
Early Modern (1990s-2010s) | Knoevenagel Condensation | Piperidine, ethanol, reflux | 75-85% | High (E isomer >90%) |
Contemporary (2010s-present) | Solvent-free Mechanochemistry | Malonic acid, piperidine, ball milling | 70-75% | High (E isomer) |
Green Chemistry Approaches | Phase-Transfer Catalysis | TBAB, aqueous NaOH, room temperature | 65-70% | Moderate-High |
The strategic modification of 2-(3,5-dichlorophenyl)prop-2-enoic acid has generated diverse analogs with tailored pharmacological properties. Key structural variations focus on three regions: the phenyl ring substitution pattern, the prop-2-enoic acid chain, and bioisosteric replacement of the carboxylic acid group.
Ring-Substituted Analogues: Altering halogen position significantly impacts target engagement. The 2,5-dichloro isomer (CAS 20595-47-5, (E)-3-(2,5-dichlorophenyl)prop-2-enoic acid) exhibits distinct electronic properties due to asymmetric chlorine placement, displaying reduced symmetry and altered dipole moment (μ = 4.2 D) compared to the 3,5-isomer (μ = 2.8 D) [4]. Bromine substitution, as in (2E)-3-(3,5-dibromophenyl)prop-2-enoic acid (C₉H₆Br₂O₂, MW 305.95), increases molecular weight and lipophilicity (LogP 3.3 vs. 2.8 for dichloro analog), enhancing blood-brain barrier permeability in preclinical models . Mixed halogenation patterns (e.g., 3-bromo-5-chloro) remain underexplored but offer potential for fine-tuning electronic properties.
Chain-Modified Derivatives: Saturation of the alkene bond yields 3-(3,5-dichlorophenyl)propanoic acid, reducing electrophilicity and potentially mitigating off-target reactivity. Alternatively, introducing electron-withdrawing groups on the β-carbon, as in 2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid (C₁₆H₁₂Cl₂N₂O₂, MW 335.2), enhances Michael acceptor properties, facilitating covalent binding to cysteine thiols in target enzymes [9]. This approach requires careful optimization to balance reactivity and selectivity.
Table 2: Structural Analogues of 2-(3,5-Dichlorophenyl)prop-2-enoic Acid and Key Properties
Compound Name | Structural Features | Molecular Formula | Molecular Weight | Key Property Differences |
---|---|---|---|---|
2-(3,5-Dichlorophenyl)prop-2-enoic acid | Reference compound | C₉H₆Cl₂O₂ | 217.05 | Baseline properties |
(E)-3-(2,5-Dichlorophenyl)acrylic acid | Asymmetric chlorine positioning | C₉H₆Cl₂O₂ | 217.05 | Altered dipole moment (4.2D), reduced symmetry [4] |
(2E)-3-(3,5-Dibromophenyl)prop-2-enoic acid | Bromine substitution | C₉H₆Br₂O₂ | 305.95 | Increased lipophilicity (LogP 3.3), enhanced halogen bonding |
2-(3,5-Dichlorophenyl)propanoic acid | Saturated propanoic chain | C₉H₈Cl₂O₂ | 219.03 | Reduced electrophilicity, altered conformation |
2-Cyano-3-[1-(2,5-dichlorophenyl)pyrrol-3-yl]prop-2-enoic acid | β-Cyano substitution, pyrrole ring | C₁₆H₁₂Cl₂N₂O₂ | 335.18 | Enhanced Michael acceptor properties, extended conjugation [9] |
Carboxylic Acid Bioisosteres: Strategic replacement of the carboxylic acid group aims to modulate acidity, cell permeability, and metabolic stability while retaining target interactions. Prominent bioisosteres include:
Tetrazole Derivatives: Compounds featuring the tetrazol-5-yl group (e.g., 2-fluoro-5-phenyl-N-[3-[2-(2H-tetrazol-5-yl)ethenyl]phenyl]benzamide) demonstrate enhanced metabolic stability and similar pKa range (4.5-5.0), while introducing additional hydrogen-bonding capability [3]. The tetrazole ring serves as a non-classical bioisostere, mimicking the carboxylic acid's ionized form under physiological conditions without the carboxyl group's susceptibility to glucuronidation.
Heterocyclic Carboxylate Replacements: Heterocycles like isoxazole and oxadiazole provide isoelectronic surfaces with different dipole moments and hydrogen-bonding profiles. These replacements significantly alter pharmacokinetic properties; for instance, furan-2-carboxamide derivatives exhibit improved CNS penetration, though their direct application to 3,5-dichlorophenyl scaffolds remains underexplored in public literature .
Acyl Sulfonamides: Introducing sulfonamide groups (e.g., 3-[3-[(2-fluoro-5-phenylbenzoyl)amino]phenyl]prop-2-enoic acid derivatives) enhances water solubility and introduces additional hydrogen-bond donor/acceptor pairs, potentially improving binding affinity for polar active sites. However, this modification may increase plasma protein binding, reducing free fraction [3].
These structural variations demonstrate how strategic modifications to the core 2-(3,5-dichlorophenyl)prop-2-enoic acid scaffold can yield diverse pharmacological profiles, enabling optimization for specific target classes and therapeutic indications while maintaining the essential pharmacophoric elements required for biological activity.
Table 3: Bioisosteric Replacements for the Carboxylic Acid Group in Cinnamic Acid Derivatives
Bioisostere Type | Example Structure | pKa Comparison | Key Advantages | Target Application Examples |
---|---|---|---|---|
Tetrazol-5-yl | 2-fluoro-5-phenyl-N-[3-[2-(2H-tetrazol-5-yl)ethenyl]phenyl]benzamide | Similar (4.5-5.0) | Enhanced metabolic stability, additional H-bonding | EP2 receptor agonists [3] |
Isoxazol-3-yl | Not reported in analogs | Slightly higher (6.0-7.0) | Improved CNS penetration, reduced plasma protein binding | Neurological targets |
Oxadiazol-5-yl | Patent examples (e.g., US7803841B2) | Lower (3.5-4.5) | Increased chemical stability, modulated electron distribution | Kinase inhibitors |
Acyl Sulfonamide | 3-[3-[[5-(3-chlorophenyl)-2-fluorobenzoyl]amino]phenyl]prop-2-enoic acid | Similar (4.0-5.0) | Enhanced solubility, additional protein interactions | Enzyme inhibitors [3] |
Hydroxamic Acid | Limited data on dichloro analogs | Lower (8.5-9.5) | Metal chelation capability, dual H-bond donor/acceptor | Metalloenzyme inhibitors |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7